3-chloro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylbenzamide -

3-chloro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylbenzamide

Catalog Number: EVT-3645632
CAS Number:
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols and Nω-Oxides

Compound Description: This series of compounds was designed and synthesized as antimalarial agents against Plasmodium berghei in mice. Structure-activity relationship studies revealed that increasing antimalarial potency correlated with decreasing size and electron donation of the phenyl ring substituents. Further studies showed these compounds exhibited excellent activity against resistant strains of the parasite and in primate models, with pharmacokinetic properties suggesting potential for extended protection against infection even after oral administration.

Relevance: These compounds share a quinoline core with 3-chloro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylbenzamide, although the substitution pattern and overall structure differ. The presence of the 7-chloroquinoline moiety in both series suggests potential for shared antimalarial activity, prompting further investigation into the target compound's biological activity.

7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21)

Compound Description: IDRA-21 acts as a negative modulator of the spontaneous agonist-dependent rapid desensitization of α-amino-3-hydroxy-5-methylisoxazolepropionic acid (AMPA)-gated ion channels. This results in facilitated AMPA receptor function and increases in intracellular calcium and sodium concentrations. IDRA-21 exhibits lower intrinsic activity and significantly less neurotoxicity than cyclothiazide, another negative modulator of AMPA receptor desensitization. This suggests potential as a cognition-enhancing drug with reduced neurotoxic liability.

Relevance: Although structurally distinct from 3-chloro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylbenzamide, IDRA-21 provides valuable insight into the potential for modulating AMPA receptor function. The target compound's structural features might also be explored for potential interactions with AMPA receptors, leading to novel therapeutic applications.

3,5-Dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide (Raclopride)

R(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390)

3-Hydroxy-1H-1-benzazepine-2,5-dione (HBAD) and its Analogs

Compound Description: HBAD and its synthetic analogs were investigated as antagonists at NMDA receptor glycine sites. Structure-activity relationship studies revealed that the 8-methyl, 8-chloro, and 8-bromo substituted HBAD analogs displayed the highest potency, exhibiting substantial NMDA receptor antagonism in various assay systems. Interestingly, HBAD analogs also showed antagonism at AMPA-preferring non-NMDA receptors, albeit with lower potency. Further, in vivo studies demonstrated the anticonvulsant activity of these compounds in mice.

Relevance: Although structurally distinct from 3-chloro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylbenzamide, the HBAD series provides a valuable framework for exploring structure-activity relationships at NMDA receptor glycine sites. The target compound's structural features could potentially be modified to investigate interactions with NMDA receptors, leading to novel therapeutic applications for conditions involving glutamate neurotransmission.

Properties

Product Name

3-chloro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylbenzamide

IUPAC Name

3-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

InChI

InChI=1S/C21H21ClN2O2/c1-3-10-24(21(26)16-8-5-9-18(22)12-16)13-17-11-15-7-4-6-14(2)19(15)23-20(17)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25)

InChI Key

FZBXVBNZMAVKHX-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.